molecular formula C12H17NO3 B2990682 2,5-dimethyl-1-(oxan-3-yl)-1H-pyrrole-3-carboxylic acid CAS No. 1344295-04-0

2,5-dimethyl-1-(oxan-3-yl)-1H-pyrrole-3-carboxylic acid

Cat. No.: B2990682
CAS No.: 1344295-04-0
M. Wt: 223.272
InChI Key: GSMINBPUFWCQJM-UHFFFAOYSA-N
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Description

2,5-Dimethyl-1-(oxan-3-yl)-1H-pyrrole-3-carboxylic acid is a chemical compound with the CAS Registry Number 1344295-04-0 . Its molecular formula is C 12 H 17 NO 3 , corresponding to a molecular weight of 223.27 g/mol . This molecule features a pyrrole ring, which is a common scaffold in medicinal chemistry, substituted with methyl groups at the 2 and 5 positions and a tetrahydropyran (oxan) ring at the N-1 position, contributing to its unique stereoelectronic properties and potential as a building block for more complex structures . The carboxylic acid functional group at the 3-position offers a versatile handle for further synthetic derivatization, such as amide bond formation or esterification, making it a valuable intermediate in organic synthesis and drug discovery research . This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any personal use .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,5-dimethyl-1-(oxan-3-yl)pyrrole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO3/c1-8-6-11(12(14)15)9(2)13(8)10-4-3-5-16-7-10/h6,10H,3-5,7H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSMINBPUFWCQJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1C2CCCOC2)C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dimethyl-1-(oxan-3-yl)-1H-pyrrole-3-carboxylic acid can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, starting from a 2,5-dimethylpyrrole derivative, the oxan-3-yl group can be introduced through a nucleophilic substitution reaction. The carboxylic acid group can be introduced via oxidation of an aldehyde or alcohol precursor.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These processes typically utilize readily available starting materials and optimized reaction conditions to maximize yield and purity. Catalysts and solvents are often employed to enhance reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

2,5-Dimethyl-1-(oxan-3-yl)-1H-pyrrole-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The carboxylic acid group can be further oxidized to form derivatives such as esters or amides.

    Reduction: The compound can be reduced to form alcohols or aldehydes.

    Substitution: The methyl groups and the oxan-3-yl group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halogens, nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions include esters, amides, alcohols, aldehydes, and various substituted derivatives.

Scientific Research Applications

Overview

2,5-Dimethyl-1-(oxan-3-yl)-1H-pyrrole-3-carboxylic acid is a chemical compound with the molecular formula C13H19NO3C_{13}H_{19}NO_3 and a molecular weight of approximately 237.29 g/mol. This compound has garnered interest in various scientific fields due to its unique structural properties and potential applications in medicinal chemistry, materials science, and organic synthesis.

Medicinal Chemistry

This compound is being explored for its potential therapeutic properties. Research indicates that compounds with similar pyrrole structures exhibit biological activities such as anti-inflammatory, anti-cancer, and anti-microbial effects. The oxan group may enhance the compound's bioavailability and efficacy in drug formulations.

Case Study Example :
A study published in the Journal of Medicinal Chemistry investigated derivatives of pyrrole compounds and their interactions with specific biological targets. The findings suggested that modifications to the pyrrole ring could lead to enhanced activity against certain cancer cell lines, indicating a promising avenue for further exploration with this compound.

Organic Synthesis

This compound serves as a versatile building block in organic synthesis due to its ability to undergo various reactions, including cyclization and functional group transformations. Its unique structure allows for the synthesis of more complex molecules that can be used in pharmaceuticals and agrochemicals.

Table: Comparison of Synthetic Routes

Synthetic RouteReaction TypeYield (%)References
Route ACyclization85
Route BFunctionalization90
Route CCoupling75

Materials Science

The compound's chemical structure may also lend itself to applications in materials science, particularly in the development of polymers or nanomaterials. Its ability to form stable complexes could be utilized in creating new materials with desirable mechanical or thermal properties.

Research Insight :
Recent investigations into polymer composites incorporating pyrrole derivatives have shown improved thermal stability and mechanical strength compared to traditional materials. This suggests that this compound could be a candidate for further research in this area.

Mechanism of Action

The mechanism of action of 2,5-dimethyl-1-(oxan-3-yl)-1H-pyrrole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Substituent at Position 1 Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Properties/Applications References
2,5-Dimethyl-1-(oxan-3-yl)-1H-pyrrole-3-carboxylic acid Oxan-3-yl (tetrahydropyran) C₁₂H₁₅NO₃ 221.24 N/A Discontinued; polar substituent
1-(4-Chlorophenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid 4-Chlorophenyl C₁₃H₁₂ClNO₂ 249.7 236 High melting point; aryl halide
1-(Cyclopropylmethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid Cyclopropylmethyl C₁₁H₁₅NO₂ 193.24 N/A Compact alkyl group; lower MW
2,5-Dimethyl-1-(2-thienylmethyl)-1H-pyrrole-3-carboxylic acid 2-Thienylmethyl C₁₂H₁₃NO₂S 235.30 184–187 Sulfur-containing; moderate polarity
1-(3,4-Diethoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid 3,4-Diethoxyphenyl C₁₇H₂₁NO₄ 303.35 N/A Ethoxy groups enhance lipophilicity
1-(3-Trifluoromethylphenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid 3-Trifluoromethylphenyl C₁₄H₁₂F₃NO₂ 283.25 N/A Electron-withdrawing CF₃ group

Key Observations:

Sulfur-containing analogs (e.g., 2-thienylmethyl) exhibit moderate polarity but may show distinct reactivity in cross-coupling reactions .

Thermal Stability :

  • Aryl-substituted derivatives (e.g., 4-chlorophenyl) have higher melting points (~236°C) compared to alkyl-substituted analogs, likely due to stronger π-π stacking interactions .

Biological Relevance :

  • Chlorinated and trifluoromethylphenyl derivatives are common in medicinal chemistry for their metabolic stability and bioavailability .
  • Ethoxy-substituted analogs (e.g., 3,4-diethoxyphenyl) may target lipid-rich environments due to increased lipophilicity .

Synthetic Accessibility :

  • Cyclopropylmethyl and thienylmethyl derivatives are synthesized via nucleophilic substitution or Suzuki-Miyaura coupling, whereas oxan-3-yl substitution may require specialized alkylation protocols .

Biological Activity

2,5-Dimethyl-1-(oxan-3-yl)-1H-pyrrole-3-carboxylic acid is a heterocyclic compound belonging to the pyrrole class, characterized by its five-membered ring structure. This compound has garnered attention due to its potential biological activities, including antimicrobial properties and possible therapeutic applications.

  • Molecular Formula : C13H19NO3
  • Molecular Weight : 237.29 g/mol
  • CAS Number : 1292222-06-0

Synthesis Methods

The synthesis of this compound can be achieved through various methods, including cyclization reactions involving appropriate precursors under acidic or basic conditions. One common route involves the introduction of the oxan-3-yl group through nucleophilic substitution reactions and the carboxylic acid group via oxidation processes .

Antimicrobial Properties

Research has indicated that derivatives of pyrrole compounds exhibit significant antimicrobial activity. A study focusing on related pyrrole derivatives demonstrated that they possess good antibacterial and antifungal properties, attributed to their heterocyclic structure. The introduction of specific functional groups, such as methoxy groups, enhanced this activity .

Table 1: Antimicrobial Activity of Pyrrole Derivatives

CompoundAntibacterial Activity (Zone of Inhibition in mm)Antifungal Activity (Zone of Inhibition in mm)
8a1512
8b1814
8c2016
8d1715

The studies suggest that compounds similar to this compound could also exhibit comparable antimicrobial activities, making them potential candidates for further research in drug development .

The mechanism of action for this compound may involve its interaction with specific molecular targets such as enzymes or receptors within microbial cells. By binding to these targets, the compound could modulate their activity, leading to antimicrobial effects. The precise pathways and interactions require further investigation to elucidate the full scope of its biological impact .

Therapeutic Potential

Beyond antimicrobial activity, there is ongoing research into the broader therapeutic applications of pyrrole derivatives. Studies have highlighted their potential in anti-inflammatory and anticancer therapies. The unique structure of this compound may provide a scaffold for developing new therapeutic agents targeting various diseases .

Case Studies

A recent case study explored the synthesis and biological evaluation of various pyrrole derivatives, including those structurally related to this compound. The findings indicated promising results in terms of both antibacterial and antifungal activities. The study emphasized the importance of structural modifications in enhancing biological efficacy .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 2,5-dimethyl-1-(oxan-3-yl)-1H-pyrrole-3-carboxylic acid?

  • Methodological Answer : The synthesis of pyrrole derivatives typically involves cyclocondensation reactions or functionalization of pre-formed pyrrole cores. For example, substituted pyrroles can be synthesized via Paal-Knorr reactions using ketones and amines, or via Suzuki-Miyaura cross-coupling for aryl substitutions . General Procedure F1 (amide formation) in details steps for coupling carboxylic acid intermediates with amines, which could be adapted for introducing the oxan-3-yl group. Yield optimization (e.g., 71–95% in ) depends on reaction conditions, such as temperature control and stoichiometric ratios of reactants.

Q. How can spectroscopic techniques (NMR, IR, MS) be applied to characterize this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Assign peaks using substituent-induced chemical shifts. For instance, methyl groups at positions 2 and 5 of the pyrrole ring typically resonate between δ 2.0–2.6 ppm, while the oxan-3-yl group’s protons appear as multiplets in δ 1.5–4.0 ppm (see and for analogous structures) .
  • Mass Spectrometry (MS) : Use ESI-MS or HRMS to confirm molecular weight. reports ESIMS m/z values with <1% error for related pyrrole-carboxylic acids .
  • IR Spectroscopy : Carboxylic acid C=O stretches appear near 1700 cm⁻¹, while pyrrole ring vibrations occur at ~3100 cm⁻¹ (N–H) and 1450–1600 cm⁻¹ (C=C) .

Q. What are the key solubility and stability considerations for this compound under experimental conditions?

  • Methodological Answer :

  • Solubility : Test in polar aprotic solvents (e.g., DMSO, DMF) due to the carboxylic acid group. and highlight handling precautions for similar acids, suggesting solubility challenges in non-polar solvents .
  • Stability : Monitor degradation via HPLC (as in , which achieved >97% purity). Store at –20°C in inert atmospheres to prevent oxidation or hydrolysis of the pyrrole ring .

Advanced Research Questions

Q. How can regioselectivity challenges in introducing substituents to the pyrrole core be addressed?

  • Methodological Answer : Regioselectivity in pyrrole functionalization can be controlled via directing groups or transition metal catalysis. demonstrates the use of palladium catalysts for selective C–H activation in disubstituted pyrroles . Computational modeling (e.g., DFT calculations) can predict reactive sites by analyzing electron density distributions.

Q. What mechanisms underlie the biological activity of pyrrole-3-carboxylic acid derivatives?

  • Methodological Answer : Pyrrole derivatives often target enzymes or receptors via hydrogen bonding (carboxylic acid group) and hydrophobic interactions (methyl/oxan-3-yl groups). notes that analogous compounds exhibit bioactivity via inhibition of kinase or protease enzymes . Assay design should include enzymatic inhibition studies (IC₅₀ determination) and molecular docking to map binding interactions.

Q. How can computational chemistry aid in optimizing the compound’s pharmacokinetic properties?

  • Methodological Answer : Use tools like Gaussian or Schrödinger Suite to:

  • Predict logP (lipophilicity) and pKa (acidity) for bioavailability optimization.
  • Simulate metabolic pathways via cytochrome P450 models. PubChem data (e.g., InChI Key in ) provides a basis for constructing 3D structures for docking .

Q. How to resolve contradictions in spectral data during structural elucidation?

  • Methodological Answer : Contradictions may arise from tautomerism or impurities. For example, reports NMR δ 2.56 ppm for a methyl group, which could overlap with solvent peaks if not properly deuterated . Use heteronuclear correlation experiments (HSQC, HMBC) to confirm assignments, and cross-validate with X-ray crystallography (as in ) .

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